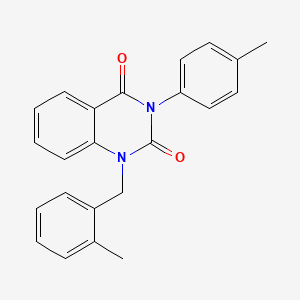

1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

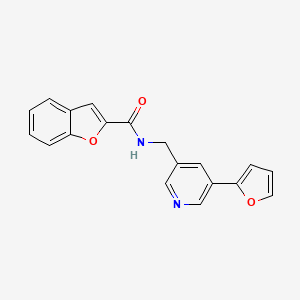

“1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C23H20N2O2. It is a type of quinazoline-2,4-dione, a class of compounds known to exhibit important biological activities .

Chemical Reactions Analysis

The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .Physical and Chemical Properties Analysis

“this compound” is a white solid with a melting point of 241.8-242.9 °C . Its 1H-NMR and 13C-NMR data are also provided .Applications De Recherche Scientifique

Heterocyclic Compounds and Their Importance

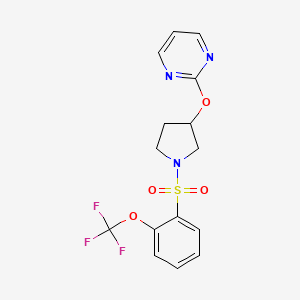

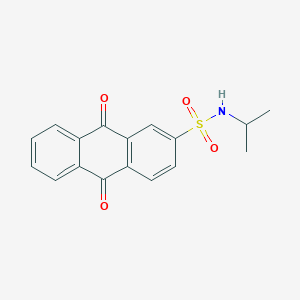

Heterocyclic compounds like quinazolines are pivotal in organic chemistry due to their diverse applications across various fields, including dyes, pharmaceuticals, and antibiotics. Quinoxalines, similar in structure to quinazolines, have been extensively studied for their antitumoral properties and applications as catalyst ligands. They are synthesized through condensation reactions involving ortho-diamines and diketones, showcasing the chemical versatility and potential of such compounds in scientific research (Aastha Pareek and Dharma Kishor, 2015).

Optoelectronic Applications

Quinazoline derivatives are recognized for their broad spectrum of biological activities. Notably, they have been applied in the synthesis and development of optoelectronic materials due to their luminescent properties. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating the compound's versatility beyond pharmaceutical applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

CO2 Conversion into Value-added Chemicals

The unique properties of ionic liquids (ILs) have facilitated their use as solvents and catalysts for CO2 capture and conversion into value-added chemicals, such as quinazoline-2,4(1H,3H)-diones. This research highlights the role of ILs in addressing environmental concerns through CO2 conversion, emphasizing the significance of quinazoline derivatives in sustainable chemistry and green technology applications (Ruina Zhang et al., 2023).

Mécanisme D'action

The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes . This suggests that “1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” and similar compounds may act as inhibitors of the enzymes α-amylase and/or α-glucosidase .

Propriétés

IUPAC Name |

3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-16-11-13-19(14-12-16)25-22(26)20-9-5-6-10-21(20)24(23(25)27)15-18-8-4-3-7-17(18)2/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRMEDNXQXXOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2760594.png)

![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetonitrile](/img/structure/B2760597.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2760601.png)

![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide](/img/structure/B2760603.png)

![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)

![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)

![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)